molecular formula C14H17ClN2 B1377419 1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride CAS No. 1432678-78-8

1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Cat. No. B1377419
CAS RN: 1432678-78-8
M. Wt: 248.75 g/mol
InChI Key: FLFQNTFRUCOHTH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride” are not documented in the available sources .

Scientific Research Applications

5-HT6 Receptor Agonists

Researchers have synthesized and evaluated a series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles for their activity as 5-HT6 receptor agonists. The most potent agonist identified was 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, demonstrating significant affinity and functional activity in assays related to cyclic AMP production. This suggests potential applications in neurological and psychiatric disorders where the 5-HT6 receptor is implicated (Mattsson et al., 2005).

Structure-Activity Relationship Studies

Further structure-activity relationship (SAR) studies on 5-HT6 receptor agonists have been conducted, focusing on modifications at the indole N(1)-, 2- and 5-positions. These modifications have shown to not only affect the affinity at the 5-HT6 receptors but also the intrinsic activity, leading to the identification of compounds with antagonist, partial agonist, and full agonist properties (Mattsson et al., 2013).

Antimicrobial Applications

Novel indole derivatives synthesized through conventional and microwave-assisted conditions have been evaluated for their antimicrobial activities. Some molecules displayed significant antimicrobial activities, indicating potential use in the development of new antimicrobial agents (Anekal & Biradar, 2012).

Anticancer and Antimicrobial Agents

Compounds bearing both the nucleus indole and dihydropyrimidines have been synthesized for their biological and pharmacological activities. These compounds have shown promise as antimicrobial agents, with some also exhibiting anticancer properties (Hassan et al., 2020).

Synthesis of Diazepinoindole Derivatives

A new method for synthesizing diazepino[6,5-b]indole derivatives has been developed, offering potential applications in the synthesis of complex indole-based compounds with potential biological activities (Ryabova et al., 2006).

Corrosion Inhibition

3-Amino alkylated indoles have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency suggests potential applications in the protection of industrial materials (Verma et al., 2016).

properties

IUPAC Name

1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-16-10-13(11-6-8-15-9-7-11)12-4-2-3-5-14(12)16;/h2-6,10,15H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFQNTFRUCOHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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